Methyl 2-piperidin-4-ylpropanoate hydrochloride
Overview
Description
Scientific Research Applications
Pharmacodynamic Effects of Tolperisone
Tolperisone, closely related to Methyl 2-piperidin-4-ylpropanoate hydrochloride, has been evaluated for its pharmacodynamic effects, particularly in pathologically elevated skeletal muscle tone and associated pains. Studies on whole animals, cell and tissue preparations, and molecular mechanisms of action, especially concerning sodium and calcium channels, have provided significant insights. New data suggest its wide applicability in clinical practice, underlining its relevance in muscle relaxation and pain relief without focusing on drug use, dosage, or side effects (Tekes, 2014).
Chemical and Molecular Dynamics Studies
This compound's structural analogs have been explored for their adsorption and corrosion inhibition properties on iron, demonstrating the compound's potential in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, emphasizing the compound's efficacy in corrosion protection and its interaction with metal surfaces (Kaya et al., 2016).
Neuroinflammation Imaging
A positron emission tomography (PET) radiotracer specific for CSF1R, a microglia-specific marker, involves derivates similar to this compound. This compound allows non-invasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, showing promise for understanding neuroinflammatory diseases and the development of new therapeutics (Horti et al., 2019).
Neuroprotective Agents
Compounds structurally related to this compound have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, offering insights into neuroprotection against glutamate toxicity. Such research underlines the potential therapeutic applications of these compounds in protecting neuronal health without delving into drug usage specifics (Chenard et al., 1995).
Structural Conformation Studies
Investigations into the structural conformation of novel Piperidine-4-One derivatives, which share a core structure with this compound, provide valuable information on the molecular arrangements and potential applications in designing more effective compounds for various scientific purposes (Lakshminarayana et al., 2010).
Mechanism of Action
While the exact mechanism of action for Methyl 2-piperidin-4-ylpropanoate hydrochloride is unclear, it may be similar to that of methylphenidate, which acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
Properties
IUPAC Name |
methyl 2-piperidin-4-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCCGDDTUGTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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